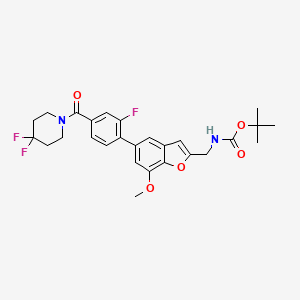
Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, substituted with methoxy, fluorophenyl, and difluoropiperidine groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of Substituents: The methoxy group is typically introduced via methylation of a hydroxyl group on the benzofuran ring. The fluorophenyl and difluoropiperidine groups are introduced through nucleophilic substitution reactions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential interactions with various biological targets can be studied. Its difluoropiperidine moiety suggests potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The difluoropiperidine group may enhance binding affinity and selectivity for certain targets, while the benzofuran core could contribute to the overall biological activity. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-7-methoxybenzofuran-2-yl)methyl)carbamate
- Tert-butyl ((5-(4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl)-benzofuran-2-yl)methyl)carbamate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C27H29F3N2O5 |
|---|---|
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
tert-butyl N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)-2-fluorophenyl]-7-methoxy-1-benzofuran-2-yl]methyl]carbamate |
InChI |
InChI=1S/C27H29F3N2O5/c1-26(2,3)37-25(34)31-15-19-12-18-11-17(14-22(35-4)23(18)36-19)20-6-5-16(13-21(20)28)24(33)32-9-7-27(29,30)8-10-32/h5-6,11-14H,7-10,15H2,1-4H3,(H,31,34) |
InChI-Schlüssel |
UCAFSWWCOXPWJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC(=CC(=C2O1)OC)C3=C(C=C(C=C3)C(=O)N4CCC(CC4)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


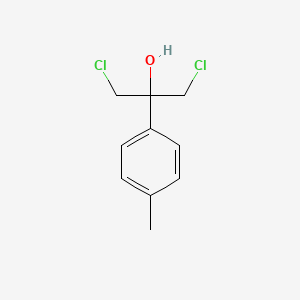
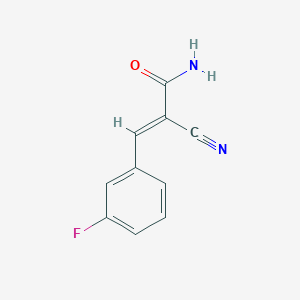
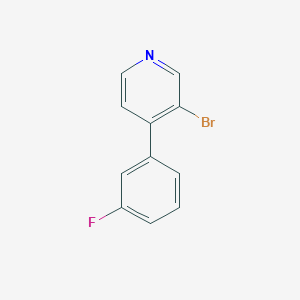
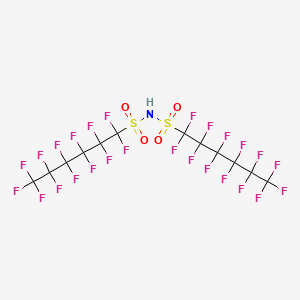

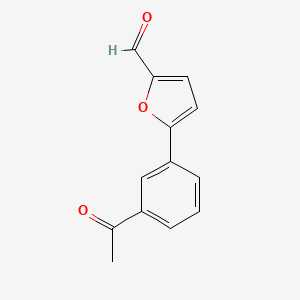
![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
![5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12848731.png)
![2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile](/img/structure/B12848737.png)

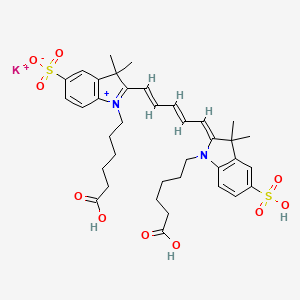

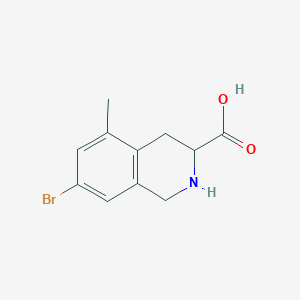
![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)
